molecular formula C12H19NO3 B6270911 tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2763750-65-6

tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B6270911
CAS RN: 2763750-65-6
M. Wt: 225.3
InChI Key:
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Description

Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate (TBFA) is a valuable synthetic intermediate for a variety of pharmaceutical and agrochemical compounds. It is a versatile and efficient starting material for the synthesis of many different compounds, including amino acids, amino alcohols, and amides. TBFA is also used in the synthesis of a variety of aromatic compounds, such as benzodiazepines and phenethylamines. TBFA has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is not fully understood. However, it is believed that tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is able to form a variety of different functional groups, such as esters, amides, and amines, which can interact with the target molecule in a variety of ways. These interactions can lead to the formation of new bonds, the breaking of existing bonds, or the formation of new functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate are not fully understood. However, it is believed that tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate can interact with a variety of target molecules, such as enzymes, receptors, and other proteins, in a variety of ways. These interactions can lead to the formation of new bonds, the breaking of existing bonds, or the formation of new functional groups.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate in lab experiments include its versatility, its ability to form a variety of different functional groups, and its relatively low cost. The main limitation of tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is that it is not very stable and it can degrade over time.

Future Directions

Future research on tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate could focus on the development of new synthetic methods for the synthesis of tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate, the development of new methods for the purification of tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate, and the development of new methods for the analysis of tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Additionally, future research could focus on the development of new methods for the synthesis of biologically active compounds using tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate as a starting material. Finally, future research could focus on the development of new methods for the synthesis of aromatic compounds using tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate as a starting material.

Synthesis Methods

Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate is synthesized by the reaction of tert-butyl 1-formyl-2-azaspiro[3.3]heptane (TBF) with 2-carboxylic acid in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at a temperature of between 50°C and 130°C, depending on the reactants and reaction conditions. The reaction is typically complete within 1-2 hours.

Scientific Research Applications

Tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate has also been used in the synthesis of a variety of aromatic compounds, such as benzodiazepines and phenethylamines. The utility of tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate in the synthesis of biologically active compounds is due to its ability to form a variety of different functional groups, such as esters, amides, and amines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate involves the reaction of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate with formic acid in the presence of a catalyst to form the formyl derivative.", "Starting Materials": [ "tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate", "formic acid", "catalyst" ], "Reaction": [ "Add tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate to a reaction flask", "Add formic acid to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

2763750-65-6

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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